molecular formula C19H16ClN5O B2913415 3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326868-16-9

3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2913415
CAS No.: 1326868-16-9
M. Wt: 365.82
InChI Key: MRJSTXFLVLWOSH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused with a pyrimidine ring, contributes to its distinct chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by interfering with cell signaling pathways and altering gene expression .

Molecular Mechanism

The molecular mechanism of action of 3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit CDK2, thereby disrupting the cell cycle and leading to cell death .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in laboratory settings have been observed to change. For instance, it has been found to have long-term effects on cellular function, including alterations in cell cycle progression and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a series of nucleophilic substitution reactions, often involving halogenated intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial synthesis often focuses on optimizing reaction conditions to maximize yield and minimize by-products. This may involve the use of high-throughput screening techniques to identify the best catalysts and solvents.

    Scale-Up: The reactions are scaled up from laboratory to industrial scale, often requiring specialized equipment to handle large volumes of reactants and products.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol: This compound has a similar structure but with a hydroxyl group instead of a phenylethyl group.

    7-(benzyloxy)-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-5-amine: This compound features a benzyloxy group and an amine group, offering different chemical properties and biological activities.

Uniqueness

3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group and a phenylethyl group contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c20-16-9-5-4-8-15(16)12-25-18-17(22-23-25)19(26)24(13-21-18)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJSTXFLVLWOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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